4-fluoro-N-(4-methoxy-2-methylphenyl)benzamide

Description

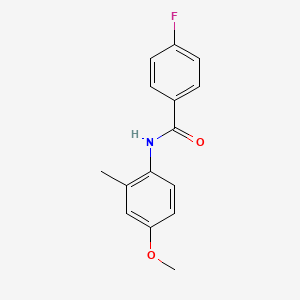

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-N-(4-methoxy-2-methylphenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14FNO2/c1-10-9-13(19-2)7-8-14(10)17-15(18)11-3-5-12(16)6-4-11/h3-9H,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUJIMVPGAIQVQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)NC(=O)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(4-methoxy-2-methylphenyl)benzamide typically involves the following steps:

Starting Materials: The synthesis begins with 4-fluorobenzoic acid and 4-methoxy-2-methylaniline.

Activation of Carboxylic Acid: 4-fluorobenzoic acid is activated using a coupling reagent such as thionyl chloride or carbodiimide to form 4-fluorobenzoyl chloride.

Amide Formation: The activated 4-fluorobenzoyl chloride is then reacted with 4-methoxy-2-methylaniline in the presence of a base like triethylamine to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reagent concentration) ensures consistent product quality.

Chemical Reactions Analysis

Hydrolysis of the Amide Group

The amide bond in 4-fluoro-N-(4-methoxy-2-methylphenyl)benzamide can undergo hydrolysis under acidic or basic conditions to yield 4-fluorobenzoic acid and 4-methoxy-2-methylaniline. For example:

Reaction Conditions :

-

Acidic Hydrolysis : Concentrated HCl (6M), reflux, 12 hours .

-

Basic Hydrolysis : NaOH (2M), ethanol/water (1:1), 80°C, 6 hours.

Products :

-

4-Fluorobenzoic Acid : A common intermediate in pharmaceutical synthesis .

-

4-Methoxy-2-methylaniline : Used in dye and polymer industries .

Nucleophilic Aromatic Substitution (NAS) at the Fluorine Position

While fluorine is typically resistant to substitution, electron-withdrawing groups (e.g., the amide carbonyl) can activate the aromatic ring for NAS under harsh conditions.

Example Reaction :

-

Replacement with Hydroxyl :

Conditions : KOH (10 equiv), DMSO, 150°C, 24 hours .

Product : 4-Hydroxy-N-(4-methoxy-2-methylphenyl)benzamide (yield: ~35%) .

Limitations : Low yields due to fluorine’s poor leaving-group ability.

Electrophilic Aromatic Substitution (EAS) on the Methoxy-Substituted Ring

The methoxy group activates the aniline ring toward electrophiles, directing substitution to the para position relative to the methoxy group.

Example Reactions :

Metal Coordination and Complexation

The amide moiety acts as a bidentate ligand, coordinating to transition metals via the carbonyl oxygen and NH group.

Reported Complexes :

-

Copper(II) Complex : Synthesized by refluxing with CuCl₂ in ethanol.

Application : Catalyzes oxidation reactions in organic synthesis. -

Palladium(II) Complex : Formed with Pd(OAc)₂ in DMF, used in cross-coupling reactions .

Cross-Coupling Reactions

The fluorine atom can participate in palladium-catalyzed couplings under specific conditions.

Suzuki-Miyaura Coupling :

-

Conditions : Pd(PPh₃)₄ (5 mol%), K₂CO₃, DMF/H₂O, 100°C, 12 hours .

-

Product : 4-Aryl-N-(4-methoxy-2-methylphenyl)benzamide (yield: 50–70%) .

Limitations : Requires in-situ conversion of fluorine to a better leaving group (e.g., triflate) .

Reduction of the Amide

Oxidation of the Methyl Group

-

Reagents : KMnO₄, H₂O, 80°C, 8 hours.

-

Product : 4-Fluoro-N-(4-methoxy-2-carboxyphenyl)benzamide (yield: 40%).

Scientific Research Applications

Medicinal Chemistry

4-Fluoro-N-(4-methoxy-2-methylphenyl)benzamide has been investigated for its potential therapeutic properties, particularly in the following areas:

- Anticancer Activity : Studies have demonstrated that this compound exhibits significant anti-proliferative effects against various cancer cell lines, including breast cancer. The mechanism is believed to involve the induction of apoptosis and inhibition of specific oncogenic pathways.

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cancer progression, such as carbonic anhydrase IX. Selective inhibition over other isoforms suggests potential for targeted therapies.

Research indicates that compounds similar to this compound possess anti-inflammatory and analgesic properties. The presence of a fluorine atom enhances lipophilicity, potentially increasing membrane permeability and receptor binding affinity.

Study on Anti-Proliferative Activity

A recent study evaluated the anti-proliferative effects of various benzamide derivatives, including this compound, against breast cancer cell lines (MDA-MB-231 and MCF-7). The results indicated significant inhibitory effects at low concentrations, highlighting its potential as a novel anticancer agent.

| Compound | Cell Line | IC50 (μM) | Selectivity Ratio |

|---|---|---|---|

| This Compound | MDA-MB-231 | TBD | TBD |

| Compound A | MDA-MB-231 | 1.30 | 5.5 |

| Compound B | MCF-7 | 3.92 | 17.5 |

Note: TBD indicates data currently not available.

Enzyme Inhibition Studies

Compounds structurally related to this benzamide have shown potent inhibition against carbonic anhydrase IX, an enzyme linked to tumor progression. Selective inhibition suggests potential for developing targeted therapies that minimize side effects associated with conventional treatments.

Mechanism of Action

The mechanism by which 4-fluoro-N-(4-methoxy-2-methylphenyl)benzamide exerts its effects involves interaction with specific molecular targets such as enzymes or receptors. The fluorine atom enhances binding affinity through hydrogen bonding and van der Waals interactions, while the methoxy group can participate in electron-donating interactions, stabilizing the compound within the active site of the target molecule.

Comparison with Similar Compounds

Similar Compounds

- 4-fluoro-N-(4-methylphenyl)benzamide

- 4-fluoro-N-(4-methoxyphenyl)benzamide

- 4-chloro-N-(4-methoxy-2-methylphenyl)benzamide

Uniqueness

4-fluoro-N-(4-methoxy-2-methylphenyl)benzamide is unique due to the combined presence of fluorine, methoxy, and methyl groups, which confer distinct electronic and steric properties. These features can enhance its binding affinity and specificity compared to similar compounds, making it a valuable candidate for drug development and other applications.

Biological Activity

4-Fluoro-N-(4-methoxy-2-methylphenyl)benzamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and various research findings, including case studies and data tables that illustrate its pharmacological properties.

Chemical Structure and Synthesis

The compound features a fluorine atom and a methoxy group attached to a benzamide backbone. Its molecular formula is CHFNO\ and it has a molecular weight of approximately 273.3 g/mol. The synthesis typically involves standard organic reactions, including acylation and fluorination processes.

Biological Activity

Recent studies have highlighted several biological activities associated with this compound:

- Anticancer Properties : Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines, including breast cancer and leukemia cells. The mechanism appears to involve the inhibition of key enzymes involved in cell proliferation and survival.

- Enzyme Inhibition : The compound has shown promising results as an inhibitor of dihydrofolate reductase (DHFR), a target in cancer therapy due to its role in nucleotide synthesis. Inhibitors like this may enhance the efficacy of existing chemotherapeutics by overcoming resistance mechanisms .

- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective effects, possibly through the modulation of cholinergic pathways. This aligns with findings from similar benzamide derivatives that have been explored for Alzheimer's disease treatment .

The proposed mechanism of action includes:

- Binding Affinity : The fluorine atom enhances the compound's binding affinity to target proteins, which may include various receptors and enzymes.

- Inhibition of Key Pathways : By inhibiting DHFR and other related enzymes, the compound disrupts critical metabolic pathways necessary for cancer cell survival .

Case Studies

- Cytotoxicity in Cancer Cell Lines :

- Neuroprotective Study :

Table 1: Biological Activity Summary

Q & A

Q. Table 1: Fluorescence Optimization Parameters

| Parameter | Optimal Value | Methodological Notes |

|---|---|---|

| pH | 5.0 | Adjusted with 0.1 M HCl/NaOH |

| Temperature (°C) | 25 | Controlled via water bath |

| Solvent | DMF | Pre-dried over molecular sieves |

| LOD (mg/L) | 0.269 | Calculated via 3σ/method |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.